molecular formula C16H26ClNO B5111781 6-(2-chlorophenoxy)-N,N-diethylhexan-1-amine

6-(2-chlorophenoxy)-N,N-diethylhexan-1-amine

Cat. No.: B5111781
M. Wt: 283.83 g/mol
InChI Key: CUUBGJUJIAPIAI-UHFFFAOYSA-N
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Description

6-(2-chlorophenoxy)-N,N-diethylhexan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a chlorophenoxy group attached to a hexan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chlorophenoxy)-N,N-diethylhexan-1-amine typically involves the reaction of 2-chlorophenol with N,N-diethylhexan-1-amine under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with the amine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-chlorophenoxy)-N,N-diethylhexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of phenoxy oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of phenoxy derivatives with different substituents.

Scientific Research Applications

6-(2-chlorophenoxy)-N,N-diethylhexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(2-chlorophenoxy)-N,N-diethylhexan-1-amine involves its interaction with specific molecular targets. The chlorophenoxy group can bind to enzymes or receptors, modulating their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-(2-chlorophenoxy)-5-fluoro-4(3H)-pyrimidinone: Another compound with a chlorophenoxy group, used in fungicides.

    Fluoxastrobin: A fungicide with a similar chlorophenoxy structure, used for disease control in agriculture.

Uniqueness

6-(2-chlorophenoxy)-N,N-diethylhexan-1-amine is unique due to its specific amine structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-(2-chlorophenoxy)-N,N-diethylhexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26ClNO/c1-3-18(4-2)13-9-5-6-10-14-19-16-12-8-7-11-15(16)17/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUBGJUJIAPIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCCOC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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